1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound with a unique structure that includes a piperazine ring, a brominated methoxybenzyl group, and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through the bromination of 4-methoxybenzyl alcohol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
The next step involves the reaction of the brominated methoxybenzyl compound with piperazine to form the piperazino intermediate. This reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions .
Finally, the piperazino intermediate is reacted with 2,2-diphenyl-1-ethanone in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27BrN2O2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H27BrN2O2/c1-31-24-13-12-20(18-23(24)27)19-28-14-16-29(17-15-28)26(30)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3 |
InChI Key |
FXDGRKPMSWNBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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